An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Structure, Properties, and Experimental Protocols
An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis and characterization of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. This fully protected glucose derivative is a key intermediate in carbohydrate chemistry, serving as a crucial building block in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.
Core Concepts and Properties
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a derivative of D-glucose in which all five hydroxyl groups have been converted to benzoyl esters. This benzoylation renders the molecule soluble in many organic solvents and stable to a wide range of reaction conditions, making it an ideal protected form of glucose for multi-step syntheses.[1]
Below is a summary of its key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₄₁H₃₂O₁₁ |
| Molecular Weight | 700.69 g/mol |
| CAS Number | 3006-49-3 (for the β-anomer) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-190 °C (for the α-anomer) |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH) |
| Purity | Typically ≥ 98% (as determined by ¹H-NMR) |
Chemical Structure
The structure of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside features a central glucopyranose ring with five benzoyl groups attached to the oxygen atoms at positions 1, 2, 3, 4, and 6. The presence of the benzoyl group at the anomeric carbon (C-1) means the compound can exist as either the α or β anomer.
Experimental Protocols
Synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside
The most common method for the synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is the direct benzoylation of D-glucose using benzoyl chloride in the presence of a base, typically pyridine.
Materials:
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D-glucose
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Pyridine (anhydrous)
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Benzoyl chloride
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Dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend D-glucose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of glucose).
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Cooling: Cool the suspension to 0 °C in an ice bath.
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride (5.5-6.0 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
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Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification by Recrystallization
The crude 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside can be purified by recrystallization from ethanol.
Procedure:
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
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Isolation: Collect the crystalline solid by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum to yield pure 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for confirming the structure and purity of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The data presented below is for the α-anomer in CDCl₃.
¹H and ¹³C NMR Data for α-1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~6.8 (d, J ≈ 3.7) | ~90.0 |
| 2 | ~5.8 (dd, J ≈ 10.0, 3.7) | ~70.5 |
| 3 | ~6.1 (t, J ≈ 10.0) | ~70.0 |
| 4 | ~5.7 (t, J ≈ 10.0) | ~69.5 |
| 5 | ~4.6 (ddd, J ≈ 10.0, 4.5, 2.5) | ~73.0 |
| 6a | ~4.7 (dd, J ≈ 12.5, 2.5) | ~63.0 |
| 6b | ~4.5 (dd, J ≈ 12.5, 4.5) | |
| Benzoyl-H | ~7.2 - 8.1 (m) | ~128.0 - 134.0 |
| Benzoyl-C=O | ~165.0 - 166.0 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is characterized by the strong absorption bands of the ester carbonyl groups and the aromatic rings of the benzoyl groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~1730-1720 | Ester C=O Stretch |
| ~1600, ~1450 | Aromatic C=C Stretch |
| ~1270-1250 | Ester C-O Stretch |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. The fragmentation pattern can provide further structural information.
| m/z (charge/mass ratio) | Interpretation |
| ~723.2 | [M+Na]⁺ (Sodium adduct of the molecule) |
| ~701.2 | [M+H]⁺ (Protonated molecule) |
| ~579.1 | [M - Benzoyl - H]⁺ (Loss of a benzoyl group) |
| ~105.0 | [Benzoyl]⁺ (Benzoyl cation) |
Applications in Research and Development
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a versatile intermediate in synthetic organic chemistry, particularly in the field of glycochemistry.[1] Its primary applications include:
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Synthesis of Glycosides: It serves as a glycosyl donor in the synthesis of a wide variety of O-, S-, and N-glycosides.
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Oligosaccharide Synthesis: It is a fundamental building block for the assembly of complex oligosaccharides with defined stereochemistry.
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Drug Development: As a protected form of glucose, it is used in the synthesis of glycosylated natural products and their analogs for drug discovery and development.[1]
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and experimental protocols for 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of carbohydrate chemistry, drug discovery, and materials science. The well-defined procedures for its synthesis and purification, combined with comprehensive spectroscopic data, will facilitate its use as a key building block in the creation of complex and biologically important molecules.
